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Compound of Interest

Compound Name: Hemado

Cat. No.: B1673046

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hexynyl)-N-methyladenosine, also known as HEMADO, is a potent and selective agonist
for the A3 adenosine receptor (A3AR). Its molecular formula is C17H23N504, and it has a
molecular weight of 361.4 g/mol . The compound's high affinity and selectivity for the ASBAR
make it a valuable tool for studying the physiological and pathophysiological roles of this
receptor, as well as a potential lead compound in drug discovery programs targeting various
conditions, including inflammation, cancer, and cardiovascular diseases. This technical guide
provides a comprehensive overview of the structural analysis of 2-(1-Hexynyl)-N-
methyladenosine, including its physicochemical properties, relevant experimental protocols,
and the signaling pathways it modulates.

While specific experimental spectroscopic and crystallographic data for 2-(1-Hexynyl)-N-
methyladenosine are not readily available in publicly accessible literature, this guide presents
data for structurally related compounds to provide a reference for its expected analytical
characteristics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(1-Hexynyl)-N-
methyladenosine is provided below.
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Property Value Source

Molecular Formula C17H23N504 ChemicalBook
Molecular Weight 361.4 g/mol ChemicalBook
Appearance Solid ChemicalBook
Solubility DMSO: 16 mg/mL ChemicalBook
Storage Temperature 2-8°C ChemicalBook

Structural and Analytical Data

Detailed experimental data for 2-(1-Hexynyl)-N-methyladenosine is not currently published.
However, analysis of similar N6-methyladenosine and 2-alkynyladenosine derivatives can
provide insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. For 2-(1-Hexynyl)-N-methyladenosine, 1H and 13C NMR would be critical for
confirming the presence of the hexynyl group, the N-methyl group, and the adenosine core.

Expected *H NMR Chemical Shifts (Predicted based on related structures):

Expected Chemical Shift

Proton Multiplicity
(ppm)

H-8 ~8.0 s

H-1' ~6.0 d

Ribose Protons 40-5.0 m

N-CH3 ~3.5 s

Hexynyl CH2 20-25 m

Hexynyl CH3 ~0.9 t
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Expected 3C NMR Chemical Shifts (Predicted based on related structures):

Carbon Expected Chemical Shift (ppm)
C-6 ~155
C-2 ~152
C-14 ~148
C-8 ~140
C-5 ~120
C-1 ~90
C-alkyne 70-90
Ribose Carbons 60 - 85
N-CH3 ~30
Hexynyl Carbons 14 - 35

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and elemental composition
of 2-(1-Hexynyl)-N-methyladenosine. High-resolution mass spectrometry (HRMS) would
provide a precise mass measurement. Fragmentation patterns observed in tandem mass
spectrometry (MS/MS) would help to confirm the connectivity of the different structural motifs.

Expected Mass Spectrometry Data:

lon m/z (calculated)
[M+H]* 362.1774
[M+Na]* 384.1593

Expected Fragmentation: A prominent fragment would be expected from the cleavage of the
glycosidic bond, resulting in an ion corresponding to the 2-(1-hexynyl)-N-methyladenine base.
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X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structural
information, including bond lengths, bond angles, and the conformation of the molecule in the
solid state. To date, no crystal structure for 2-(1-Hexynyl)-N-methyladenosine has been
deposited in the Cambridge Structural Database (CSD).

Experimental Protocols
Synthesis of 2-(1-Hexynyl)-N-methyladenosine
The synthesis of 2-(1-Hexynyl)-N-methyladenosine would likely be achieved through a

Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between a
terminal alkyne and an aryl or vinyl halide.

General Protocol for Sonogashira Coupling:

o Starting Material: The synthesis would likely start from a protected 2-halo-N-
methyladenosine derivative (e.g., 2-iodo-N-methyl-2',3',5'-tri-O-acetyladenosine).

e Reaction Setup: The protected adenosine derivative and 1-hexyne are dissolved in a suitable
solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a reaction vessel.

o Catalyst and Base: A palladium catalyst (e.g., Pd(PPh3)4 or PdCI2(PPh3)2), a copper(l) co-
catalyst (e.g., Cul), and a base (e.qg., triethylamine or diisopropylethylamine) are added to the
reaction mixture.

e Reaction Conditions: The reaction is typically stirred under an inert atmosphere (e.g., argon
or nitrogen) at room temperature or with gentle heating until the reaction is complete, as
monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

o Work-up and Purification: The reaction mixture is worked up to remove the catalysts and
salts. The crude product is then purified using column chromatography on silica gel.

» Deprotection: The protecting groups on the ribose sugar are removed (e.g., by treatment with
ammonia in methanol) to yield the final product, 2-(1-Hexynyl)-N-methyladenosine.
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o Characterization: The final product is characterized by NMR, mass spectrometry, and other
analytical techniques to confirm its identity and purity.

Below is a DOT script for a generalized workflow for the synthesis and purification of 2-
alkynyladenosine derivatives.
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« To cite this document: BenchChem. [Structural Analysis of 2-(1-Hexynyl)-N-
methyladenosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673046#structural-analysis-of-2-1-hexynyl-n-
methyladenosine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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